4-(1-Ethyl-3-indolyl)-3-nitro-4-phenyl-2-butanone
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Overview
Description
4-(1-ethyl-3-indolyl)-3-nitro-4-phenyl-2-butanone is a member of indoles.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods : 4-(1-Ethyl-3-indolyl)-3-nitro-4-phenyl-2-butanone is synthesized through a series of chemical reactions involving compounds like ethyl acetoacetate and benzyl chloride, as described in studies focused on the synthesis of similar compounds (Zhang, 2005).
Chemical Transformations : Research has detailed the sequential conversion of indolyl butanoic acid into various derivatives, showing the versatility of indole-based compounds in chemical transformations (Nazir et al., 2018).
Liquid Crystalline Properties : Studies have explored the synthesis of polyindole derivatives with liquid crystalline azobenzene as side chains, highlighting the potential for developing new materials with unique properties (Hosseini & Ashjari, 2013).
Biological and Medicinal Research
Antidiabetic Potential : Research involving indole-based scaffolds, similar to 4-(1-Ethyl-3-indolyl)-3-nitro-4-phenyl-2-butanone, has shown potential in developing antidiabetic agents through the inhibition of the α-glucosidase enzyme (Nazir et al., 2018).
Urease Inhibition : Similar indole-based compounds have been evaluated for their inhibitory potential against urease enzyme, suggesting therapeutic applications in drug design programs (Nazir et al., 2018).
Material Science Applications
Conducting Polymers : The development of conducting polymers using indole derivatives opens avenues for creating new optical materials with diverse applications (Hosseini & Ashjari, 2013).
Liquid Crystal Behavior : Polyindole derivatives exhibit liquid crystalline behavior, which could be leveraged in the design of advanced materials for various industrial applications (Hosseini & Ashjari, 2013).
properties
Product Name |
4-(1-Ethyl-3-indolyl)-3-nitro-4-phenyl-2-butanone |
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Molecular Formula |
C20H20N2O3 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-(1-ethylindol-3-yl)-3-nitro-4-phenylbutan-2-one |
InChI |
InChI=1S/C20H20N2O3/c1-3-21-13-17(16-11-7-8-12-18(16)21)19(15-9-5-4-6-10-15)20(14(2)23)22(24)25/h4-13,19-20H,3H2,1-2H3 |
InChI Key |
RSODEXWYNPXOMN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C(C3=CC=CC=C3)C(C(=O)C)[N+](=O)[O-] |
solubility |
4.8 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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